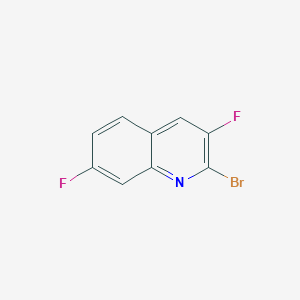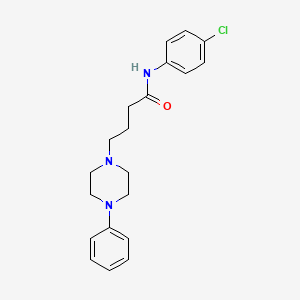![molecular formula C12H7Cl2NO2S B14193550 3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione CAS No. 922499-50-1](/img/structure/B14193550.png)
3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione is a heterocyclic compound that features a thienoquinoline core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3,3-dichloro-4-methylthiophene and quinoline derivatives can be used. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the thienoquinoline core.
Applications De Recherche Scientifique
3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dichloro-4,4’-diaminodiphenylmethane: Used in the preparation of high-quality polyurethane and epoxy resin.
3,3-Dimethyl-4,4’-diamino diphenylmethane: Employed as a curing agent in the preparation of electric cables and wires.
Uniqueness
3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione is unique due to its thienoquinoline core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
922499-50-1 |
|---|---|
Formule moléculaire |
C12H7Cl2NO2S |
Poids moléculaire |
300.2 g/mol |
Nom IUPAC |
3,3-dichloro-4-methylthieno[3,4-b]quinoline-1,9-dione |
InChI |
InChI=1S/C12H7Cl2NO2S/c1-15-7-5-3-2-4-6(7)9(16)8-10(15)12(13,14)18-11(8)17/h2-5H,1H3 |
Clé InChI |
MNJIYCNTZYWJBD-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)C3=C1C(SC3=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)

![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)

![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![Phosphonic acid, [[3-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14193526.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)
![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)

![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)
